molecular formula C8H5NO3 B13076094 4-Cyanophenyl hydrogen carbonate

4-Cyanophenyl hydrogen carbonate

Cat. No.: B13076094
M. Wt: 163.13 g/mol
InChI Key: VGLBAUNQTSZLNV-UHFFFAOYSA-N
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Description

4-Cyanophenyl hydrogen carbonate is an organic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a cyanophenyl group attached to a hydrogen carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl hydrogen carbonate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl hydrogen carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-cyanophenol and carbon dioxide.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is often carried out in aqueous solutions, sometimes with the addition of acids or bases to catalyze the process.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding carbamate.

    Hydrolysis: The primary products are 4-cyanophenol and carbon dioxide.

Scientific Research Applications

4-Cyanophenyl hydrogen carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl hydrogen carbonate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl methyl carbonate
  • 4-Cyanophenyl ethyl carbonate
  • Bis(4-cyanophenyl) carbonate

Uniqueness

4-Cyanophenyl hydrogen carbonate is unique due to its specific reactivity and the presence of both a cyanophenyl group and a hydrogen carbonate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

(4-cyanophenyl) hydrogen carbonate

InChI

InChI=1S/C8H5NO3/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H,10,11)

InChI Key

VGLBAUNQTSZLNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)O

Origin of Product

United States

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